![molecular formula C11H20ClNO4S B2847774 Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride CAS No. 2287343-91-1](/img/structure/B2847774.png)
Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride” is a chemical compound with the molecular formula C11H20ClNO4S and a molecular weight of 297.8 g/mol . It is often referred to by its IUPAC name, ethyl 8-thia-1-azaspiro [4.5]decane-4-carboxylate 8,8-dioxide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4S.ClH/c1-2-16-10(13)9-3-6-12-11(9)4-7-17(14,15)8-5-11;/h9,12H,2-8H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Nonlinear Optical Material Development
A study by Kagawa et al. (1994) investigated the use of 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a related compound, as a material for nonlinear optical devices. They demonstrated the second harmonic generation from the grown single crystal of APDA, revealing its suitability for application in nonlinear optical devices like frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).
Medicinal Chemistry
Sabitov et al. (2020) reported a three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates and acyclic enols to produce substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates. These products are noted for their relevance in medicinal chemistry (Sabitov et al., 2020).
Stereochemical Studies
Pellegrini et al. (1997) synthesized and analyzed the stereochemical properties of ethyl l-thia-4-azaspiro[4.5]decane-3-carboxylates. They noted stereoselective reactions in the N-acylation of these compounds, significant for understanding molecular interactions and conformations in drug design (Pellegrini et al., 1997).
Mass Spectrometric Studies
Solomons (1982) conducted a mass spectrometric study on 1,4-dioxa-8-azaspiro[4.5]decane, providing insights into the fragment formation mechanisms in these types of compounds. This study is crucial for analytical techniques in chemistry and drug development (Solomons, 1982).
Supramolecular Chemistry
Graus et al. (2010) explored the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including ethyl-2,4dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate. They discussed the relationship between molecular and crystal structures, highlighting the role of substituents in supramolecular arrangements, essential in materials science and pharmaceutical research (Graus et al., 2010).
Dopamine Agonist Research
Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for dopamine agonist activity. This research contributes to the development of treatments for conditions like Parkinson's disease (Brubaker & Colley, 1986).
Anticancer Activity
Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various cancer cell lines. Their research offers insights into potential new therapeutic compounds for cancer treatment (Flefel et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
ethyl 8,8-dioxo-8λ6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S.ClH/c1-2-16-10(13)9-3-6-12-11(9)4-7-17(14,15)8-5-11;/h9,12H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYYKGZGJQXYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC12CCS(=O)(=O)CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2847691.png)
![5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2847692.png)
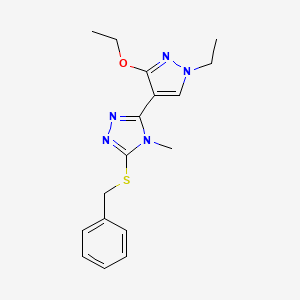

![1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2847695.png)

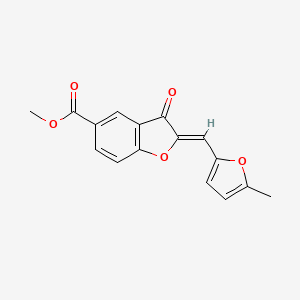
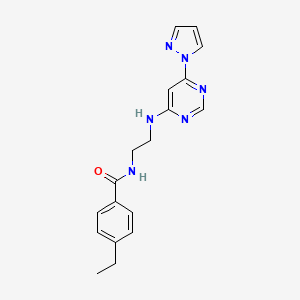
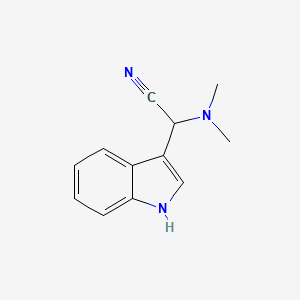
![3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2847704.png)
![Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate](/img/structure/B2847705.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2847707.png)
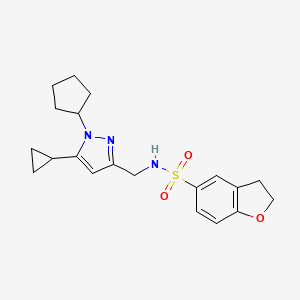
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)